molecular formula C18H11F8N3S B2723249 4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 294853-45-5

4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No. B2723249
CAS RN: 294853-45-5
M. Wt: 453.35
InChI Key: FBNSKSMSWIVYPW-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H11F8N3S and its molecular weight is 453.35. The purity is usually 95%.
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Scientific Research Applications

Selective Separation and Crystallization

Compounds containing the 1,2,4-triazole moiety have been explored for their potential in selective separation processes. For instance, research on the crystallization of sulphate–water clusters with ligands related to 1,2,4-triazole demonstrates the effectiveness of such structures in the selective separation of aqueous sulphate anions. This process is crucial for environmental and industrial applications, where the removal of sulphate from water sources is often required (Luo et al., 2017).

Synthesis and Chemical Reactivity

The synthesis and reactivity of triazole derivatives have been widely studied, showcasing the versatility of these compounds in organic synthesis. For example, research on the versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles highlights the potential of these compounds in the development of novel chemical entities. Such studies underline the importance of triazole derivatives in medicinal chemistry and drug design, contributing to the exploration of new therapeutic agents (Zumbrunn, 1998).

Material Science and Engineering

Triazole derivatives have also found applications in material science, particularly in the development of new materials with specific properties. Research into sulfonated polytriazoles from a new fluorinated diazide monomer investigates their proton exchange properties, highlighting the potential of these materials in the field of fuel cell technology. Such materials could enhance the efficiency and durability of proton exchange membrane fuel cells (PEMFCs), which are crucial for sustainable energy solutions (Singh et al., 2014).

Antiproliferative and Antilipolytic Activities

The biological activities of triazole derivatives have been explored in various studies. For instance, the synthesis and evaluation of 1,3- and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes for their antiproliferative and antilipolytic activities demonstrate the potential of these compounds in therapeutic applications. Such research contributes to the development of new treatments for diseases where proliferation and lipid metabolism play a critical role (Shkoor et al., 2021).

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[[4-fluoro-3-(trifluoromethyl)phenyl]methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F8N3S/c19-12-4-1-10(2-5-12)8-29-15(18(24,25)26)27-28-16(29)30-9-11-3-6-14(20)13(7-11)17(21,22)23/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNSKSMSWIVYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NN=C2SCC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F8N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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